1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE
Description
1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a combination of furan, piperazine, and nitrophenyl groups
Properties
IUPAC Name |
furan-2-yl-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5/c1-35-24-6-3-2-5-22(24)28-12-14-29(15-13-28)23-19-20(8-9-21(23)31(33)34)27-10-16-30(17-11-27)26(32)25-7-4-18-36-25/h2-9,18-19H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDNGNILBIJMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with furan-2-carbonyl chloride under basic conditions to form the furan-2-carbonyl derivative. This intermediate is then reacted with 2-nitrophenylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrophenyl derivatives with additional oxygen functionalities.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The furan and piperazine moieties are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the furan and nitrophenyl moieties.
Furan-2-carbonyl derivatives: Contain the furan-2-carbonyl group but differ in other structural aspects.
Nitrophenylpiperazine derivatives: Feature the nitrophenyl and piperazine groups but vary in additional substituents.
Uniqueness
1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its combination of furan, piperazine, and nitrophenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
